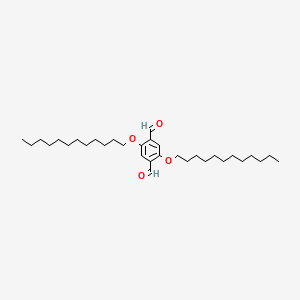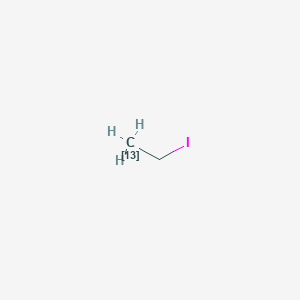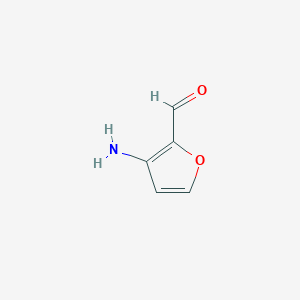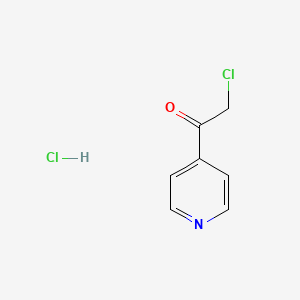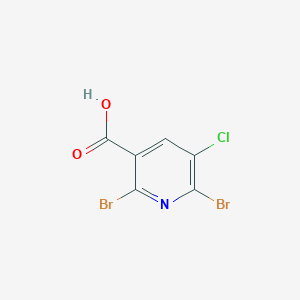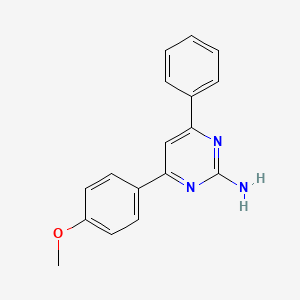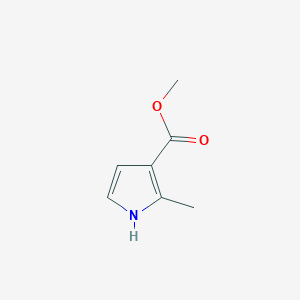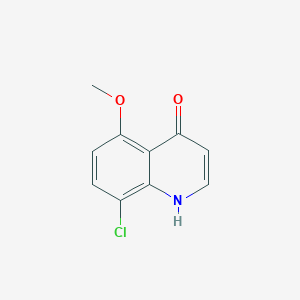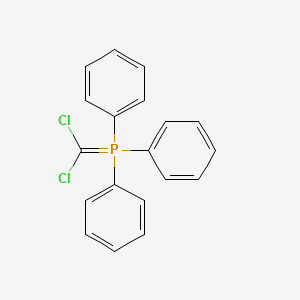
Phenanthrene-2-carboxylic acid
Descripción general
Descripción
Phenanthrene-2-carboxylic acid is a derivative of Phenanthrene, which is a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings . It is used to make dyes, plastics, pesticides, explosives, and drugs . It has been detected in human urine, indicating its metabolic relevance .
Molecular Structure Analysis
Phenanthrene-2-carboxylic acid has a molecular weight of 222.23900, a density of 1.305, and a boiling point of 435.367ºC at 760 mmHg . Its molecular formula is C15H10O2 .
Physical And Chemical Properties Analysis
Phenanthrene-2-carboxylic acid is a planar molecule containing 15 carbon and 10 hydrogen atoms . It is relatively stable due to the aromaticity conferred by its three fused benzene rings . It is a colorless, crystalline substance at room temperature .
Aplicaciones Científicas De Investigación
Phenanthrene-2-carboxylic acid: , a derivative of Phenanthrene, has several scientific research applications. Below are detailed sections focusing on unique applications:
Environmental Pollution Mitigation
Phenanthrene is recognized as one of the 16 priority pollutants, and its mitigation is a global concern. Phenanthrene-2-carboxylic acid serves as a model compound in the biodegradation study of polyaromatic hydrocarbons (PAHs), which are significant environmental pollutants .
Chemical Synthesis Precursor
This compound is primarily used as a precursor to synthesize other chemicals. Its derivatives are utilized in creating dyestuffs, drugs, explosives, and pesticides .
Supramolecular Chemistry
In supramolecular chemistry, Phenanthrene-2-carboxylic acid derivatives are used for host–guest cocrystallization studies due to their large and electron-rich cavities, which are essential for elucidating molecular structures .
Mecanismo De Acción
Target of Action
Phenanthrene-2-carboxylic acid, like other phenanthrene derivatives, primarily targets DNA in cancer chemotherapy . Due to its planar structure, it exhibits potential cytotoxicity by intercalating between the DNA base pairs and inhibiting the enzymes involved in DNA synthesis .
Mode of Action
The mode of action of Phenanthrene-2-carboxylic acid involves its interaction with DNA. It intercalates between the DNA base pairs, disrupting the normal function of DNA and inhibiting the enzymes that are involved in DNA synthesis . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The degradation of Phenanthrene-2-carboxylic acid is initiated by NADH-dependent oxidoreductases , which are multicomponent enzyme systems involving several proteins and nonheme iron as dioxygenases or monooxygenases . The degradation pathway of Phenanthrene-2-carboxylic acid is initiated at the 1,2-, 3,4-carbon positions, while the 9,10-C pathway starts with non-enzymatic oxidation and is continued by the downstream phthalic pathway .
Pharmacokinetics
Degradation studies of similar compounds like phenanthrene have shown that degradation can occur at a rate constant of 00181/day, with half-life values of 27 and 449 according to first and second-order kinetics, respectively .
Result of Action
The result of Phenanthrene-2-carboxylic acid’s action at the molecular and cellular level is the disruption of normal DNA function, leading to cell death. This is particularly effective in rapidly dividing cells such as cancer cells . The degradation of Phenanthrene-2-carboxylic acid produces metabolites such as salicylic acid, catechol, and various phthalic acid derivatives .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Phenanthrene-2-carboxylic acid. For instance, changes in gas-particle partitioning, dietary source, and metabolism can lead to higher personal exposure but lower urinary levels of similar compounds like 2-MePHE and PHE . Alcohol consumption has also been identified as an influencing factor for the level of similar compounds like 2-PHECA, likely via competing the metabolism of 2-MePHE by alcohol and aldehyde dehydrogenases .
Safety and Hazards
Direcciones Futuras
The biodegradation of Phenanthrene-2-carboxylic acid could be a promising area for future research. The strain Pseudomonas chlororaphis 23aP has shown potential in utilizing Phenanthrene in a wide range of concentrations (6–100 ppm) . This suggests that this strain might be used in bioaugmentation, a biological method supporting the removal of pollutants from contaminated environments .
Propiedades
IUPAC Name |
phenanthrene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-15(17)12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWYUOSZMIWHJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60530737 | |
| Record name | Phenanthrene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60530737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenanthrene-2-carboxylic acid | |
CAS RN |
40452-20-8 | |
| Record name | Phenanthrene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60530737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

